molecular formula C17H16N2O2S B12887832 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-77-8

3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12887832
CAS No.: 88051-77-8
M. Wt: 312.4 g/mol
InChI Key: IHJDDVYVRXFDHY-UHFFFAOYSA-N
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Description

“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-5-methyl-2-thioxooxazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.

    3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl and methyl groups, potentially altering its chemical properties.

    5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl group, which may influence its reactivity.

Uniqueness

“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

88051-77-8

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3

InChI Key

IHJDDVYVRXFDHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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